molecular formula C10H7Cl2N3O2 B11799022 5-Chloro-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

5-Chloro-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11799022
M. Wt: 272.08 g/mol
InChI Key: JTJHVDPUKLKUKW-UHFFFAOYSA-N
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Description

5-Chloro-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to enhance the reaction rate and yield.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of a chlorobenzyl halide with the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the triazole ring or the chlorobenzyl group is oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to reduce the triazole ring or the chlorobenzyl group, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chlorine atoms or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include alkyl halides, aryl halides, and various nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction may yield reduced triazole derivatives. Substitution reactions can yield a wide range of substituted triazole derivatives.

Scientific Research Applications

5-Chloro-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it useful in biological research.

    Medicine: It is being investigated for its potential therapeutic applications, including as an anticancer and antiviral agent.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, inhibiting their activity or altering their function. The chlorobenzyl group can enhance the compound’s binding affinity and specificity for its targets. The carboxylic acid group can facilitate the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides: These compounds have a similar structure but contain an indole ring instead of a triazole ring.

    1-(4-Chlorobenzyl)-3-(5-(1-(4-chlorobenzyl)-4-methoxy-1H-indol-3-yl)-1,2,4-thiadiazol-3-yl)-4-methoxy-1H-indole: These compounds contain a thiadiazole ring and have shown potent anticancer activity.

Uniqueness

5-Chloro-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its triazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H7Cl2N3O2

Molecular Weight

272.08 g/mol

IUPAC Name

5-chloro-1-[(4-chlorophenyl)methyl]triazole-4-carboxylic acid

InChI

InChI=1S/C10H7Cl2N3O2/c11-7-3-1-6(2-4-7)5-15-9(12)8(10(16)17)13-14-15/h1-4H,5H2,(H,16,17)

InChI Key

JTJHVDPUKLKUKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)O)Cl)Cl

Origin of Product

United States

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